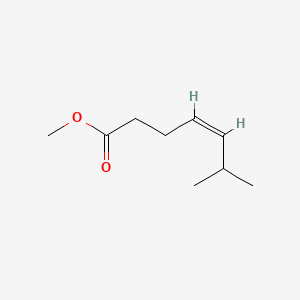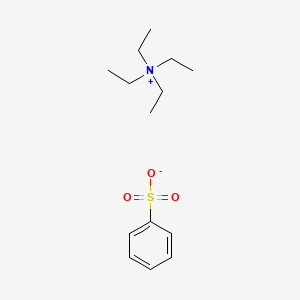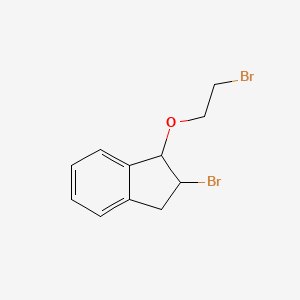![molecular formula C15H21FN2S B14149448 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea CAS No. 6526-12-1](/img/structure/B14149448.png)
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea is an organic compound with the molecular formula C15H21FN2S It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a 4-fluorophenyl group attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of cyclohexylamine with 2-(4-fluorophenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding urea derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea.
Reduction: Formation of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea
- 1-Cyclohexyl-3-[2-(4-chlorophenyl)ethyl]thiourea
- 1-Cyclohexyl-3-[2-(4-bromophenyl)ethyl]thiourea
Uniqueness
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclohexyl group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
6526-12-1 |
|---|---|
Fórmula molecular |
C15H21FN2S |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H21FN2S/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19) |
Clave InChI |
RKOYRVHPJOPHCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=S)NCCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





silane](/img/structure/B14149387.png)


silane](/img/structure/B14149417.png)




![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)


